2-Pyrimidinemethanesulfonamide
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Overview
Description
2-Pyrimidinemethanesulfonamide is a chemical compound with the molecular formula C5H7N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are found in many vital natural compounds, such as vitamins and nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinemethanesulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, but the nucleophilicity of amines may vary depending on the groups attached to them. Primary amines are highly reactive, whereas secondary amines show very low to almost nil reactivity .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrimidinemethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-Pyrimidinemethanesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Pyrimidinemethanesulfonamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes involved in folate metabolism, inhibiting their activity and thereby exerting antibacterial effects . The compound’s structure allows it to mimic natural substrates, leading to competitive inhibition of enzyme activity .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Comparison: 2-Pyrimidinemethanesulfonamide is unique due to its specific pyrimidine structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its ability to bind to human estrogen receptor alpha and CDK2/Cyclin proteins sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
pyrimidin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C5H7N3O2S/c6-11(9,10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H2,6,9,10) |
InChI Key |
GAUMZOPTBGOMFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CS(=O)(=O)N |
Origin of Product |
United States |
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